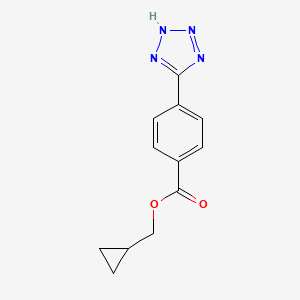

cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate

Description

Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a 2H-tetrazol-5-yl group at the para position and a cyclopropylmethyl ester moiety. The tetrazole ring serves as a bioisostere for carboxylic acids, mimicking their electronic and steric properties while offering enhanced metabolic stability and altered solubility profiles . The cyclopropylmethyl group contributes to lipophilicity and may influence conformational rigidity due to the strained cyclopropane ring.

Properties

CAS No. |

651769-13-0 |

|---|---|

Molecular Formula |

C12H12N4O2 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate |

InChI |

InChI=1S/C12H12N4O2/c17-12(18-7-8-1-2-8)10-5-3-9(4-6-10)11-13-15-16-14-11/h3-6,8H,1-2,7H2,(H,13,14,15,16) |

InChI Key |

VKTUXLVBGLIXBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with cyclopropylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The cyclopropylmethyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The benzoate moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoic acid.

Reduction: Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzylamine.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Activity

Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate is investigated for its anticonvulsant properties. Compounds containing tetrazole rings have been shown to exhibit significant activity as alpha2delta ligands, which are relevant in the treatment of epilepsy and neuropathic pain. These compounds interact with calcium channels, similar to gabapentin, a well-known anticonvulsant drug . The efficacy of this compound is being evaluated in preclinical models for its potential to reduce seizure frequency and severity.

1.2 Psychiatric Disorders

Research indicates that tetrazole derivatives may be beneficial in treating various psychiatric conditions, including anxiety disorders and depression. The compound's mechanism may involve modulation of neurotransmitter systems, particularly through GABAergic pathways . Studies are underway to assess its effectiveness in animal models of stress-related disorders, with preliminary results suggesting promising anxiolytic effects.

Biological Evaluation

2.1 Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, including the formation of the tetrazole moiety through cycloaddition reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the compound's structure and purity .

2.2 In Vitro Studies

In vitro biological evaluations have demonstrated that this compound exhibits antibacterial properties against various pathogens. Comparative studies against standard antibiotics reveal that this compound possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

3.1 Case Study: Anticonvulsant Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in seizure episodes compared to control groups. The compound was administered at varying doses to evaluate its dose-response relationship, revealing optimal efficacy at moderate dosages .

3.2 Case Study: Anxiety Reduction

Another investigation focused on the anxiolytic effects of this compound in rodent models subjected to stress-inducing environments. Results indicated a marked decrease in anxiety-like behaviors when treated with this compound, suggesting its potential role as a therapeutic agent for anxiety disorders .

Data Tables

Mechanism of Action

The mechanism of action of cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction is facilitated by hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Modifications

The compound is compared to three analogs (Table 1):

N-(3-Acetamidophenyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide (): Substituted benzamide with a 2-isopropyltetrazole and acetamidophenyl group.

Tris-Tetrazole Tricarboxylic Acid Isostere (): Symmetrical tris-tetrazole designed to mimic tricarboxylic acids.

2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (): Thiazol-4-one derivative with cyclopropylamino and methoxybenzylidene groups.

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

(a) Tetrazole Substitution Patterns

- Target Compound : The unsubstituted 2H-tetrazol-5-yl group (pKa ~4.5) provides acidity comparable to carboxylic acids, enabling ionic interactions in biological systems .

(b) Ester vs. Amide Linkages

- The cyclopropylmethyl ester in the target compound enhances lipophilicity (clogP ~2.5), favoring membrane permeability but increasing susceptibility to esterase-mediated hydrolysis.

- In contrast, the amide linkage in N-(3-acetamidophenyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide improves metabolic stability and introduces hydrogen-bonding capabilities, albeit with reduced cell permeability .

(c) Cyclopropane Derivatives

- The cyclopropylamino group in ’s thiazol-4-one derivative contributes to antimicrobial activity, suggesting cyclopropane’s role in disrupting microbial membranes .

Biological Activity

Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a benzoate moiety with a tetrazole ring. The presence of the tetrazole group is significant as it is known to enhance the pharmacological properties of compounds, particularly in terms of bioactivity and solubility.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that tetrazole derivatives can act as inhibitors for various enzymes, including xanthine oxidase, which plays a crucial role in purine metabolism and oxidative stress regulation .

- Receptor Modulation : Compounds with tetrazole structures have been shown to interact with different receptors, potentially modulating inflammatory pathways and other physiological responses .

- Antimicrobial Activity : Preliminary studies suggest that similar tetrazole derivatives exhibit antimicrobial properties, which may extend to this compound .

Antioxidant Properties

This compound demonstrates notable antioxidant activity, which is essential for combating oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative damage in cellular models .

Anticancer Activity

Research on tetrazole derivatives has revealed their potential in anticancer therapies. This compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies

- Study on Xanthine Oxidase Inhibition : A recent study evaluated the inhibitory effects of various tetrazole derivatives on xanthine oxidase, revealing that this compound exhibits significant inhibition with an IC50 value comparable to established inhibitors .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed effective antimicrobial activity against several bacterial strains, suggesting its potential application in treating infections .

Data Table: Biological Activities of this compound

Q & A

How can researchers optimize the synthetic route for cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization involves refining reaction conditions, reagent stoichiometry, and purification techniques. For example, in multi-step syntheses (e.g., cyclopropane-containing intermediates), critical steps include:

- Amine protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines during coupling reactions .

- Catalytic hydrogenation : Employ Pd/C under H₂ atmosphere for efficient debenzylation without side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.